
Benzyl 3-aminobutanoate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 3-aminobutanoate hydrochloride is a chemical compound that has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. It is a white crystalline powder that is soluble in water and ethanol. This compound is often used in various chemical reactions and has shown promise in several fields of research.
Mechanism of Action
Mode of Action
These reactions can include free radical bromination, nucleophilic substitution, and oxidation . The presence of a benzene ring allows for resonance stabilization of the benzylic carbocation, which means that the substitution is likely to occur at the benzylic position .
Biochemical Pathways
. These reactions can have downstream effects on various biochemical pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Benzyl 3-aminobutanoate hydrochloride typically involves the Michael addition of benzylamine to α,β-unsaturated esters such as methyl crotonate, methyl methacrylate, or methyl acrylate. This reaction is often carried out under microwave irradiation in methanol, which significantly reduces reaction time and increases yield and purity . The reaction conditions usually involve a monomode microwave apparatus, with the reactions performed in either sealed vessels or conventional round bottom flasks equipped with condensers .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the principles of microwave-assisted synthesis can be scaled up for industrial applications. The use of microwave irradiation in industrial settings can enhance reaction efficiency and product quality, making it a viable method for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Benzyl 3-aminobutanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized at the benzylic position, leading to the formation of benzoic acids.
Substitution: It can participate in substitution reactions, particularly at the benzylic position, where the carbon atom attached to the aromatic ring is highly reactive.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO₄) under acidic conditions.
Substitution: Reagents such as N-bromosuccinimide (NBS) are used for bromination at the benzylic position.
Major Products:
Oxidation: The major product is benzoic acid.
Substitution: The major products include benzylic halides.
Scientific Research Applications
Benzyl 3-aminobutanoate hydrochloride has diverse applications in scientific research, including:
Chemistry: It is used in the synthesis of β-amino acids and derivatives, which are important in various chemical transformations.
Biology: The compound is studied for its potential biological activities and interactions with enzymes and proteins.
Medicine: It has potential therapeutic applications, particularly in drug synthesis and development.
Industry: The compound is used in polymer chemistry and other industrial applications due to its reactivity and versatility.
Comparison with Similar Compounds
Benzylamine: Shares structural similarities and is used in similar chemical reactions.
Methyl crotonate: Used as a reactant in the synthesis of Benzyl 3-aminobutanoate hydrochloride.
Methyl methacrylate: Another reactant used in the synthesis process.
Uniqueness: this compound is unique due to its specific reactivity and the efficiency of its synthesis under microwave irradiation. This makes it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
benzyl 3-aminobutanoate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-9(12)7-11(13)14-8-10-5-3-2-4-6-10;/h2-6,9H,7-8,12H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFGHYYGPFHLTRD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)OCC1=CC=CC=C1)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1423029-31-5 |
Source


|
| Record name | Butanoic acid, 3-amino-, phenylmethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1423029-31-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



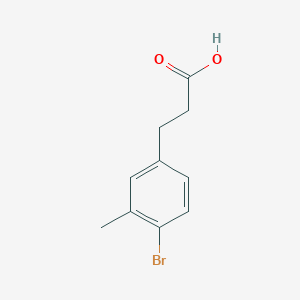

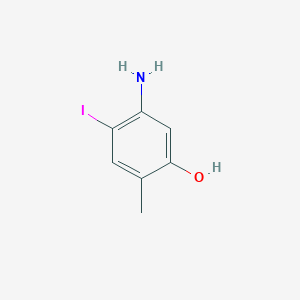


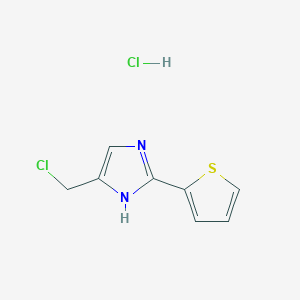
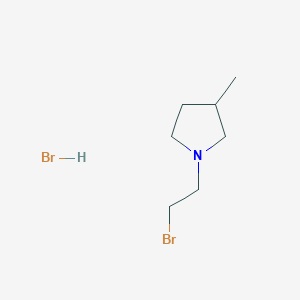


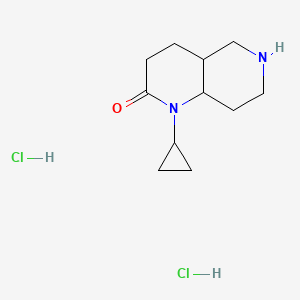
![2-[(Tert-butoxy)carbonyl]-2-azabicyclo[3.1.0]hexane-5-carboxylic acid](/img/structure/B1376549.png)
